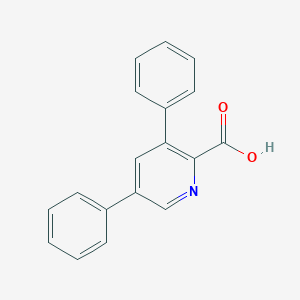![molecular formula C21H16N4OS B188057 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 5930-17-6](/img/structure/B188057.png)
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been studied extensively for its potential therapeutic applications in cancer treatment and metabolic disorders. In
作用机制
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism and an increase in reactive oxygen species (ROS) production. This increase in ROS production can lead to apoptosis of cancer cells.
生化和生理效应
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine metabolism and an increase in ROS production. This increase in ROS production can lead to apoptosis of cancer cells. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been shown to have potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
实验室实验的优点和局限性
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has several advantages for lab experiments, including its selectivity for glutaminase and its potential therapeutic applications in cancer and metabolic disorders. However, 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. One area of research is the development of more potent and selective glutaminase inhibitors based on the structure of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. Another area of research is the investigation of the potential therapeutic applications of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone and its derivatives, as well as their pharmacokinetic properties in vivo.
合成方法
The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves the reaction of 4-bromobiphenyl with potassium thioacetate to form 4-(phenylthio)biphenyl. This intermediate is then reacted with 5-phenyl-1H-tetrazole-1-thiol and ethyl chloroacetate to yield 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the synthesis.
科学研究应用
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
属性
CAS 编号 |
5930-17-6 |
|---|---|
产品名称 |
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone |
分子式 |
C21H16N4OS |
分子量 |
372.4 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C21H16N4OS/c26-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-21-22-23-24-25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI 键 |
FKUGUTWRIYZHJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



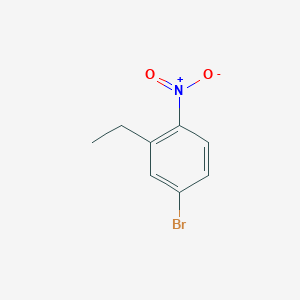
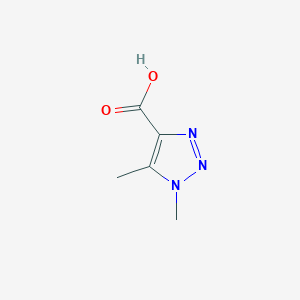
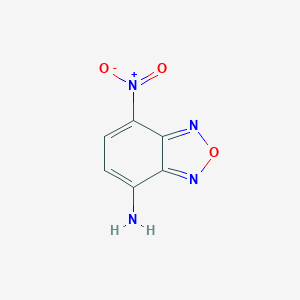
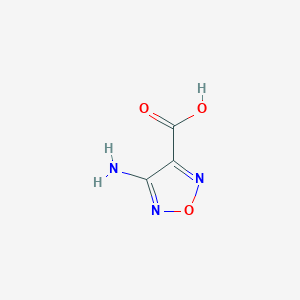
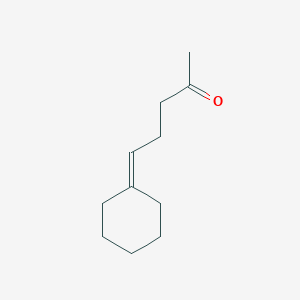
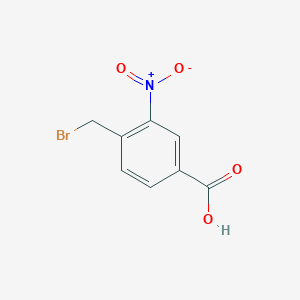
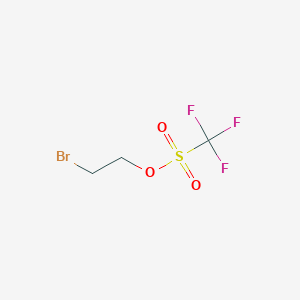

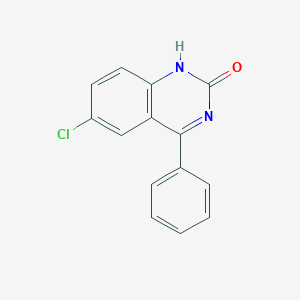
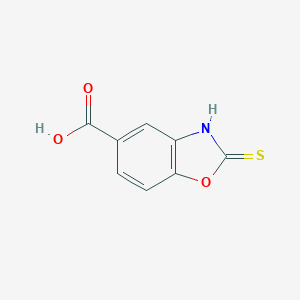
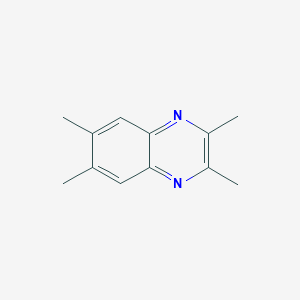
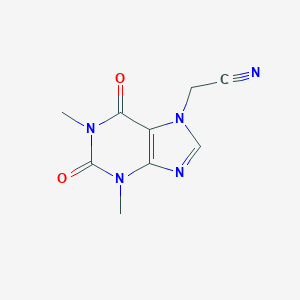
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
